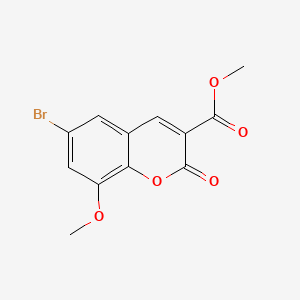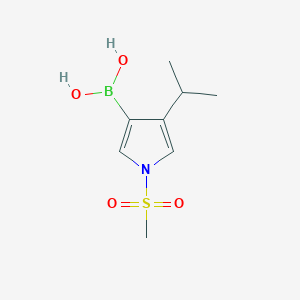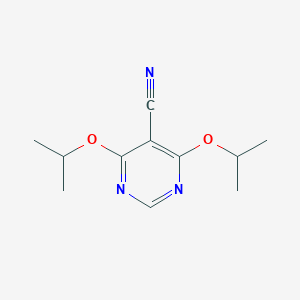
2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C19H21BrO3 It is a derivative of tetrahydropyran, a six-membered ether ring, and contains a benzyloxy group and a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran typically involves the reaction of 4-(benzyloxy)-2-bromobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2)
p-Toluenesulfonic acid (pTSOH)Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Benzyl ethers
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran depends on its specific applicationThe benzyloxy and bromobenzyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(Benzyloxy)-2-chlorobenzyl]oxy]tetrahydro-2H-pyran
- 2-[[4-(Benzyloxy)-2-fluorobenzyl]oxy]tetrahydro-2H-pyran
- 2-[[4-(Benzyloxy)-2-iodobenzyl]oxy]tetrahydro-2H-pyran
Uniqueness
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution
Properties
Molecular Formula |
C19H21BrO3 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[(2-bromo-4-phenylmethoxyphenyl)methoxy]oxane |
InChI |
InChI=1S/C19H21BrO3/c20-18-12-17(22-13-15-6-2-1-3-7-15)10-9-16(18)14-23-19-8-4-5-11-21-19/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14H2 |
InChI Key |
LBKYGUPBUARDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)







